molecular formula C16H11N B158619 1-Aminopyrene CAS No. 1606-67-3

1-Aminopyrene

Cat. No. B158619
CAS RN: 1606-67-3
M. Wt: 217.26 g/mol
InChI Key: YZVWKHVRBDQPMQ-UHFFFAOYSA-N
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Description

1-Aminopyrene (1-AP) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H11N . It appears as colorless crystals or yellow needles when crystallized from hexane . It is also known by other names such as 1-Pyrenamine and 3-Aminopyrene .


Molecular Structure Analysis

The molecular weight of 1-AP is 217.27 . The IUPAC Standard InChI is InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13 (14)16 (12)15 (10)11/h1-9H,17H2 . It has a total of 31 bonds, including 20 non-H bonds, 19 multiple bonds, 19 aromatic bonds, 4 six-membered rings, 5 ten-membered rings, 2 twelve-membered rings, and 1 primary aromatic amine .


Chemical Reactions Analysis

1-AP neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

1-AP has a melting point of 115-117 °C . It is insoluble in water (0.576 mg/L at 25 °C) . It is also sensitive to air and should be stored under inert gas .

Scientific Research Applications

Fluorescent Probe Precursor

1-Aminopyrene is used as a precursor molecule for the production of other fluorescent probes. It is involved in the synthesis of compounds like 1-Azidopyrene, APTS, and N-(1-Pyrene)iodoacetamide, which are utilized in various fluorescence-based applications, such as bioimaging and diagnostics .

Non-Covalent Functionalization of Nanocomposites

The compound plays a significant role in the non-covalent functionalization of nanocomposites through π-π interactions. This results in non-accumulated, homogeneously dispersed gold nanomaterials on the surface of graphene oxide, where 1-Aminopyrene acts as a stabilizing ligand .

Aryl Hydrocarbon Receptor Expression

Research has indicated that 1-Aminopyrene can affect the expression of the aryl hydrocarbon receptor (AhR). In a study involving mice, 1-Aminopyrene treatment led to changes in AhR expression, suggesting potential implications in toxicology and pharmacology .

Environmental Biotransformation

As a polycyclic aromatic hydrocarbons (PAH) compound, 1-Aminopyrene is a major metabolite during the biotransformation of 1-nitropyrene by microflora in natural environments and in the guts of animals and humans. This process is crucial for understanding the environmental fate and biological effects of PAHs .

Safety and Hazards

1-AP is considered hazardous. It is harmful if swallowed . It should be handled with personal protective equipment, including chemical impermeable gloves . Dust formation should be avoided, and it should not be inhaled or come into contact with skin or eyes .

Future Directions

A recent study discovered that aryl-containing metabolites like 1-AP might have an important effect on chronic kidney disease progression . This suggests that 1-AP and similar compounds could have potential applications in medical research and treatment strategies.

Mechanism of Action

Target of Action

1-AP is a major metabolite during the biotransformation of 1-nitropyrene by microflora in the natural environment and in the guts of animals and humans . The primary targets of 1-AP are yet to be fully identified, but it has been associated with the activation of the aryl hydrocarbon receptor (AhR) and its target genes .

Mode of Action

The mode of action of 1-AP involves its interaction with AhR and the subsequent activation of AhR target genes, including CYP1A1, CYP1A2, and CYP1B1 . This interaction leads to changes in the expression of these genes, which play crucial roles in the metabolism of xenobiotics and endogenous compounds.

Biochemical Pathways

1-AP affects several biochemical pathways. It has been shown to have a strong positive and negative correlation with serum creatinine and creatinine clearance, respectively . This suggests that 1-AP may influence kidney function and the renal clearance of creatinine, a waste product of muscle metabolism.

Pharmacokinetics

The pharmacokinetics of 1-AP, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can be influenced by various factors. A study has shown that the time of maximum excretion of 1-AP in urine can vary significantly among individuals, suggesting that the bioavailability and elimination of 1-AP can be influenced by individual-specific factors .

Result of Action

The molecular and cellular effects of 1-AP’s action are diverse and can be influenced by various factors. Under UV-A irradiation, 1-AP has been shown to cause light-induced DNA single-strand cleavage . This suggests that 1-AP can induce DNA damage under certain conditions, which could potentially lead to mutations and other adverse cellular effects.

Action Environment

The action, efficacy, and stability of 1-AP can be influenced by environmental factors. For instance, the presence of humic acids in aquatic ecosystems can influence the bioavailability, toxicity, and fate of 1-AP . Moreover, exposure to light can enhance the phototoxicity of 1-AP, leading to DNA damage .

properties

IUPAC Name

pyren-1-amine
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InChI

InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2
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InChI Key

YZVWKHVRBDQPMQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N
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Molecular Formula

C16H11N
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DSSTOX Substance ID

DTXSID3040932
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Molecular Weight

217.26 g/mol
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Physical Description

1-aminopyrene appears as colorless crystals. Yellow needles from hexane, melting point 117-118 °C., Insoluble in water (0.576 mg/L at 25 deg C); [ChemIDplus] Colorless or yellow solid; [CAMEO] Yellow or green powder; [MSDSonline], Solid
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Vapor Pressure

0.00000016 [mmHg]
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Product Name

1-Aminopyrene

CAS RN

1606-67-3, 64990-23-4
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Melting Point

243 to 244 °F (NTP, 1992), 115 - 117 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-Aminopyrene formed in vivo?

A1: 1-Aminopyrene is primarily formed through the nitroreduction of 1-Nitropyrene [, , , ]. This metabolic conversion occurs via enzymatic activity, mainly involving bacterial and mammalian nitroreductases [, ].

Q2: What is the main DNA adduct formed by 1-Aminopyrene metabolites?

A3: The primary DNA adduct is N-(deoxyguanosin-8-yl)-1-aminopyrene (dGAP). This adduct forms primarily at the C8 position of guanine bases in DNA [, , ].

Q3: How does the formation of dGAP affect DNA replication?

A4: The dGAP adduct is bulky and distorts the DNA helix []. This distortion inhibits DNA polymerase activity, leading to replication blockage and potentially contributing to mutations [].

Q4: How do different oxygen levels influence 1-Nitropyrene metabolism?

A5: Under anaerobic conditions, nitroreduction of 1-Nitropyrene to 1-Aminopyrene is favored [, ]. In aerobic conditions, ring oxidation becomes a more significant metabolic pathway, leading to the formation of metabolites like 1-Nitropyrene phenols and dihydrodiols [, ].

Q5: What is the molecular formula and weight of 1-Aminopyrene?

A5: The molecular formula of 1-Aminopyrene is C16H11N, and its molecular weight is 217.27 g/mol.

Q6: How is 1-Aminopyrene typically detected and quantified?

A8: Several analytical methods are used to detect and quantify 1-Aminopyrene, including: * High-performance liquid chromatography (HPLC) [, , , , ] * Gas chromatography/mass spectrometry (GC/MS) [, , ] * Fluorescence detection [, ] * Electrochemical methods [, ]

Q7: How does 1-Aminopyrene interact with materials like carbon nanotubes?

A9: 1-Aminopyrene can non-covalently functionalize carbon nanotubes through π-stacking interactions [, ]. This functionalization improves the dispersion and electrochemical properties of the nanotubes [, ].

Q8: What are some applications of 1-Aminopyrene in material science?

A10: 1-Aminopyrene is used in various applications, including: * Enhancing the performance of electrocatalysts for fuel cells [, ] * Modifying the gas sorption properties of polymers [] * Developing fluorescence sensors [, ]

Q9: How is computational chemistry used in studying 1-Aminopyrene?

A11: Computational techniques are employed to:* Investigate the reaction mechanisms of 1-Aminopyrene, such as dimerization pathways []* Explore the stability and electronic properties of 1-Aminopyrene-containing materials []* Model the interaction of 1-Aminopyrene with DNA []

Q10: What is the known toxicity of 1-Aminopyrene?

A12: While 1-Aminopyrene itself is considered less toxic than 1-Nitropyrene, research suggests potential photoinduced toxicity to microbial communities []. Further studies are needed to fully understand its environmental impact and potential risks.

Q11: How do humic substances influence the photolysis of 1-Aminopyrene?

A13: Humic substances can either enhance or inhibit the photolysis rate of 1-Aminopyrene, depending on their type and concentration [, ]. This interaction highlights the complex role of environmental factors in the fate of 1-AP.

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